molecular formula C20H28N2O4 B2595507 N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]ethanediamide CAS No. 1705862-43-6

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]ethanediamide

Cat. No.: B2595507
CAS No.: 1705862-43-6
M. Wt: 360.454
InChI Key: LDMFGVZJXIPMSG-UHFFFAOYSA-N
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Description

N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]ethanediamide is a complex organic compound with a molecular formula of C17H23NO2. This compound is known for its unique structure, which includes a cyclohexene ring and methoxyphenyl groups. It has various applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]ethanediamide typically involves multiple steps. One common method includes the reaction of cyclohexene with ethylamine to form the intermediate compound, which is then reacted with 2-methoxy-2-(3-methoxyphenyl)ethylamine under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards .

Chemical Reactions Analysis

Types of Reactions

N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]ethanediamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines .

Scientific Research Applications

N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]ethanediamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]ethanediamide involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide
  • N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzeneacetamide

Uniqueness

N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]ethanediamide is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-[2-methoxy-2-(3-methoxyphenyl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O4/c1-25-17-10-6-9-16(13-17)18(26-2)14-22-20(24)19(23)21-12-11-15-7-4-3-5-8-15/h6-7,9-10,13,18H,3-5,8,11-12,14H2,1-2H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDMFGVZJXIPMSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CNC(=O)C(=O)NCCC2=CCCCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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